REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:16]3[CH:17]=[C:18]([O:23][CH3:24])[C:19]([O:21][CH3:22])=[CH:20][C:15]=3[CH2:14][C:13]([CH3:25])=[N:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O>CN(C)C=O.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:16]3[CH:17]=[C:18]([O:23][CH3:24])[C:19]([O:21][CH3:22])=[CH:20][C:15]=3[CH2:14][C:13]([CH3:25])=[N:12][N:11]=2)=[CH:6][CH:5]=1
|
Name
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1-(4-nitrophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
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Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN=C(CC2=C1C=C(C(=C2)OC)OC)C
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
2 g
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Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred vigorously at room temperature, under hydrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to the previous suspension
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Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
WAIT
|
Details
|
The crystalline residue is boiled with 250 ml of ethanol for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then it is cooled
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off
|
Type
|
WASH
|
Details
|
washed twice with 30 ml of ethanol each and
|
Type
|
CUSTOM
|
Details
|
dried at 80° to 100° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C1=NN=C(CC2=C1C=C(C(=C2)OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |